molecular formula C6H13NO3 B1671860 Fagomine CAS No. 53185-12-9

Fagomine

Cat. No. B1671860
CAS RN: 53185-12-9
M. Wt: 147.17 g/mol
InChI Key: YZNNBIPIQWYLDM-HSUXUTPPSA-N
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Description

Fagomine is a mild glycosidase inhibitor. The K of the iminosugar Fagomine is 4.8 μM, 39 μM, and 70 μM for Amyloglucosidase (A. niger), β-Glucosidase (bovine), and Isomaltase (yeast), respectively .


Synthesis Analysis

Glucal and galactal are transformed into 2-deoxyglycolactams, which are important building blocks in the synthesis of biologically active piperidine alkaloids, fagomine and 4-epi-fagomine .


Molecular Structure Analysis

Fagomine contains total 23 bond(s); 10 non-H bond(s), 1 rotatable bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .


Chemical Reactions Analysis

A two-step chemo-enzymatic synthesis of D-fagomine has been described based on an aldol reaction catalyzed by D-Fructose-6-phosphate aldolase (FSA) from Escherichia coli .


Physical And Chemical Properties Analysis

Fagomine has a molecular formula of C6H13NO3, an average mass of 147.172 Da, and a mono-isotopic mass of 147.089539 Da. It has a density of 1.3±0.1 g/cm3, a boiling point of 315.4±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .

Scientific Research Applications

Metabolic Health and Prediabetes

One study demonstrates that d-fagomine may delay the development of a prediabetic state induced by a high-fat diet in rats . It does so by reducing low-grade inflammation and potentially altering the gut microbiota composition, thereby improving glucose tolerance and reducing inflammation markers (Ramos‐Romero et al., 2018).

Dietary Supplement and Functional Food Component

Research highlights d-fagomine's role in reducing the risks of developing insulin resistance and overweight , and its influence on gut microbiota balance. This iminosugar, identified in buckwheat and mulberry, supports its application as a dietary supplement or functional food component (Amézqueta et al., 2012).

Modulation of Blood Glucose and Bacterial Adhesion

D-fagomine has been shown to lower postprandial blood glucose and modulate bacterial adhesion, suggesting a preventive role against insulin resistance and certain bacterial infections . It inhibits intestinal sucrase and has a dose-dependent effect on blood glucose when ingested with sucrose or starch (Gómez et al., 2012).

Oxidative Damage and Endothelial Cell Health

A study focusing on human umbilical vein endothelial cells (HUVECs) suggests that d-fagomine may attenuate oxidative damage induced by high glucose levels . It does so by upregulating the expression of PGC-1α, which is vital for cellular energy metabolism and protection against oxidative stress (Chun-fang et al., 2018).

Weight Management and Gut Microbiota

Research has also explored d-fagomine's effect on body weight management and its selective action against Enterobacteriales in the gut . This aligns with the aim to manage weight gain and modulate gut microbiota composition as a measure against metabolic disorders (Ramos‐Romero et al., 2014).

Synthetic Routes and Chemical Analysis

The synthesis of d-fagomine and its determination in natural sources such as buckwheat and mulberry have been developed, highlighting its significance in scientific research and potential industrial application (Wen-cai et al., 2010).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

D-Fagomine induced changes in the composition and diversity of gut microbiota similar to those elicited by dietary fiber and compatible with its anti-inflammatory and body-weight-reducing effects . Another study suggests that supplementation with d-fagomine for longer periods may delay the onset of other factors related to metabolic syndrome .

properties

IUPAC Name

(2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNNBIPIQWYLDM-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]([C@@H]1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201243
Record name Fagomine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fagomine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Fagomine

CAS RN

53185-12-9
Record name Fagomine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53185-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fagomine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fagomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Fagomine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M10C1P4SM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Fagomine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 - 188 °C
Record name Fagomine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
JY Goujon, D Gueyrard, P Compain, OR Martin… - Bioorganic & medicinal …, 2005 - Elsevier
A general synthesis of α-1-C-substituted derivatives of fagomine (2-deoxynojirimycin-α-C-glycosides) by ring-opening reactions of an aziridine with various heteroatomic nucleophiles, …
Number of citations: 49 www.sciencedirect.com
A Kato, N Asano, H Kizu, K Matsui… - Journal of natural …, 1997 - ACS Publications
50% aqueous MeOH extracts from the leaves and roots of Xanthocercis zambesiaca (Leguminosae) were subjected to various ion-exchange column chromatographic steps to give …
Number of citations: 111 pubs.acs.org
L Gómez, E Molinar-Toribio… - British Journal of …, 2012 - cambridge.org
… Abstract D-Fagomine is an iminosugar originally isolated from … We tested D-fagomine for activities connected to a reduction … When ingested together with sucrose or starch, D-fagomine …
Number of citations: 74 www.cambridge.org
S Amézqueta, E Galán, E Fuguet, M Carrascal… - Analytical and …, 2012 - Springer
… As d-fagomine may become increasingly important to the food industry, a reliable analytical … to separate d-fagomine from its diastereomers 3-epi-fagomine and 3,4-di-epi-fagomine in a …
Number of citations: 45 link.springer.com
S Ramos‐Romero, M Hereu, L Atienza… - Molecular nutrition & …, 2018 - Wiley Online Library
Scope The goals of this work are to test if d‐fagomine, an iminosugar that reduces body weight gain, can delay the appearance of a fat‐induced prediabetic state in a rat model and to …
Number of citations: 27 onlinelibrary.wiley.com
GWJ Fleet, PW Smith - Tetrahedron letters, 1985 - Elsevier
Methyl 2-azido-3-O-benzyl-2-deoxy-α-D-mannofuranoside (4), readily available from D-glucose, is a common intermediate in the enantiospecific syntheses of deoxymannojirimycin [1,5-…
Number of citations: 139 www.sciencedirect.com
Z Iqbal, S Hiradate, A Noda… - Weed Biology and …, 2002 - Wiley Online Library
The allelopathic potential of buckwheat (Fagopyrum esculentum) was investigated. Field study showed that living buckwheat reduced weed biomass compared with plots without …
Number of citations: 101 onlinelibrary.wiley.com
S Amézqueta, E Galán, I Vila-Fernández, S Pumarola… - Food chemistry, 2013 - Elsevier
… We recently reported that d-fagomine performs a double action during … -fagomine may contribute significantly to the healthy properties associated with buckwheat and makes d-fagomine …
Number of citations: 34 www.sciencedirect.com
S Ramos-Romero, J Ponomarenko, S Amézqueta… - Nutrients, 2022 - mdpi.com
… standard diet supplemented with d-fagomine (or not, for comparison… We found that after just 6 weeks of intake d-fagomine significantly … In conclusion, d-fagomine induced changes in the …
Number of citations: 11 www.mdpi.com
HR Chand, MK Tiwari, AK Bhattacharya - RSC advances, 2022 - pubs.rsc.org
… Reported synthesis of fagomine and 4-epi-fagomine … fagomine 5a and 4-epi-fagomine 5b using carbohydrate building blocks as shown in Scheme 1. Fagomine 5a and 4-epi-fagomine …
Number of citations: 6 pubs.rsc.org

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